Piroximone

Description

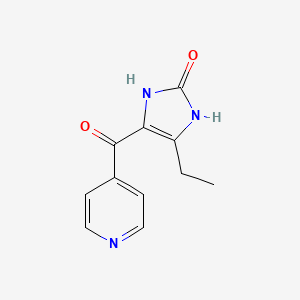

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-ethyl-5-(pyridine-4-carbonyl)-1,3-dihydroimidazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c1-2-8-9(14-11(16)13-8)10(15)7-3-5-12-6-4-7/h3-6H,2H2,1H3,(H2,13,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQGWJZOWLHWFME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(NC(=O)N1)C(=O)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20233479 | |

| Record name | Piroximone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20233479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84490-12-0 | |

| Record name | Piroximone [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084490120 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piroximone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20233479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PIROXIMONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2VSD0380YB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Piroximone's Mechanism of Action in Cardiomyocytes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piroximone is a cardiotonic agent with positive inotropic and vasodilatory properties, primarily attributed to its action as a phosphodiesterase (PDE) inhibitor. In cardiomyocytes, this compound's core mechanism revolves around the modulation of cyclic adenosine monophosphate (cAMP) signaling and myofilament calcium sensitivity. This guide provides a detailed examination of the molecular pathways influenced by this compound, supported by quantitative data, experimental methodologies, and visual representations of the key processes.

Core Mechanism: Phosphodiesterase Inhibition and cAMP Elevation

This compound exerts its primary effect by inhibiting phosphodiesterase, with a notable selectivity for the PDE3 isozyme found in cardiac muscle.[1][2] Phosphodiesterases are responsible for the degradation of cyclic nucleotides. By inhibiting PDE3, this compound prevents the breakdown of cAMP, leading to its accumulation within the cardiomyocyte.[2][3] This elevation in intracellular cAMP is a critical initiating step in the cascade of events that ultimately enhances cardiac contractility.

Quantitative Analysis of PDE Inhibition

The inhibitory potency of this compound against phosphodiesterase has been quantified, although specific IC50 values for cardiac PDE3 are not extensively reported in publicly available literature. However, its inhibitory effect on PDE in platelets, which also express PDE3, provides a quantitative measure of its activity.

| Parameter | Value | Cell Type | Reference |

| IC50 (ADP-induced platelet aggregation) | 67 ± 14 µmol/L | Human Platelets | [4] |

This table summarizes the reported IC50 value for this compound's inhibition of platelet aggregation, an effect mediated by PDE inhibition.

Downstream Signaling: cAMP-Mediated Effects

The increase in intracellular cAMP concentration triggers a signaling cascade primarily through the activation of Protein Kinase A (PKA).[5] Activated PKA phosphorylates several key proteins within the cardiomyocyte, leading to enhanced contractility (positive inotropy) and an increased rate of relaxation (lusitropy).

Enhanced Calcium Influx and Sarcoplasmic Reticulum Calcium Handling

PKA phosphorylates L-type calcium channels, increasing their open probability and leading to a greater influx of calcium (Ca2+) into the cell during the action potential.[2] PKA also phosphorylates phospholamban, a protein that inhibits the sarcoplasmic reticulum Ca2+-ATPase (SERCA). Phosphorylation of phospholamban relieves this inhibition, leading to increased SERCA activity. This results in faster re-uptake of Ca2+ into the sarcoplasmic reticulum during diastole, contributing to a faster rate of relaxation, and a higher sarcoplasmic reticulum Ca2+ load for subsequent contractions.

Signaling Pathway Diagram

References

- 1. Pivotal effects of phosphodiesterase inhibitors on myocyte contractility and viability in normal and ischemic hearts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Studies on the mechanism of the positive inotropic effect of this compound in cat papillary muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of MDL 19205 (this compound), a new cardiotonic agent, on electrophysiological, mechanical, and intracellular ionic characteristics of sheep cardiac tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Cardiac cAMP: production, hydrolysis, modulation and detection - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Review of Piroximone's Pharmacological Effects: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piroximone is a potent and selective phosphodiesterase III (PDE III) inhibitor characterized by its significant positive inotropic and vasodilatory effects. This technical guide provides a comprehensive review of the pharmacological properties of this compound, with a focus on its mechanism of action, preclinical and clinical data, and detailed experimental protocols for its evaluation. The primary therapeutic application of this compound has been in the management of severe congestive heart failure. This document aims to serve as a detailed resource for researchers and drug development professionals, summarizing key quantitative data in structured tables and providing methodologies for essential experiments. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of its pharmacological profile.

Introduction

This compound, a non-catecholamine cardiotonic agent, emerged as a promising therapeutic option for heart failure due to its dual action of enhancing myocardial contractility and inducing peripheral vasodilation. These effects are primarily attributed to its selective inhibition of the cyclic adenosine monophosphate (cAMP)-specific phosphodiesterase III enzyme. This guide delves into the core pharmacological aspects of this compound, presenting a detailed analysis of its effects on the cardiovascular system and platelets.

Mechanism of Action: Phosphodiesterase III Inhibition

This compound's primary mechanism of action is the selective inhibition of the phosphodiesterase III (PDE III) enzyme. PDE III is responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP) in cardiac and vascular smooth muscle cells, as well as in platelets. By inhibiting PDE III, this compound leads to an increase in the intracellular concentration of cAMP.

Signaling Pathway

The elevation of intracellular cAMP levels by this compound activates cAMP-dependent protein kinase A (PKA). In cardiac myocytes, PKA phosphorylates several key proteins, including L-type calcium channels and phospholamban. This leads to an increased influx of calcium into the cell and enhanced calcium uptake by the sarcoplasmic reticulum, respectively, resulting in a positive inotropic effect (increased contractility). In vascular smooth muscle cells, increased cAMP levels and subsequent PKA activation lead to the inhibition of myosin light-chain kinase, resulting in vasodilation and a reduction in both preload and afterload. In platelets, elevated cAMP levels inhibit their aggregation.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data on the pharmacological effects of this compound from preclinical and clinical studies.

Preclinical Data

| Parameter | Species/Model | Value | Reference |

| PDE III Inhibition (IC50) | |||

| In vitro Platelet Aggregation (ADP-induced) | Human | 67 ± 14 µmol/L | [1] |

| Inotropic Effects | |||

| Positive Inotropic Effect | Cat Papillary Muscle | Concentration-dependent increase in force of contraction | [2] |

| Vasodilatory Effects | |||

| Reduction in Mean Arterial Pressure | Anesthetized Rats | -23 mm Hg (at 0.5 mg/kg) | [3] |

| Increase in Laser Doppler Flow (Forehead) | Human (during CPB) | +30% (at 0.5 mg/kg) | [3] |

| Increase in Laser Doppler Flow (Forearm) | Human (during CPB) | +12% (at 0.5 mg/kg) | [3] |

Clinical Data in Heart Failure Patients

| Hemodynamic Parameter | Route of Administration | Dose | Change from Baseline | Reference |

| Cardiac Index | Intravenous | 0.90 ± 0.12 mg/kg | Increased | |

| Oral | 1.41 ± 0.18 mg/kg | Increased | ||

| Stroke Volume Index | Intravenous | 0.90 ± 0.12 mg/kg | Increased | |

| Oral | 1.41 ± 0.18 mg/kg | Increased | ||

| Systemic Vascular Resistance | Intravenous | 0.90 ± 0.12 mg/kg | Decreased | |

| Oral | 1.41 ± 0.18 mg/kg | Decreased | ||

| Pulmonary Capillary Wedge Pressure | Intravenous | 0.90 ± 0.12 mg/kg | Decreased | |

| Oral | 1.41 ± 0.18 mg/kg | Decreased | ||

| Right Atrial Pressure | Intravenous | 0.90 ± 0.12 mg/kg | Decreased | |

| Oral | 1.41 ± 0.18 mg/kg | Decreased | ||

| Mean Arterial Pressure | Intravenous | 0.90 ± 0.12 mg/kg | Unchanged | |

| Heart Rate | Intravenous | 0.90 ± 0.12 mg/kg | Modestly Increased |

Detailed Experimental Protocols

In Vitro Assessment of Phosphodiesterase III (PDE III) Inhibition

This protocol describes a method to determine the inhibitory activity of this compound on PDE III using a radioenzymatic assay.

Materials:

-

Purified human platelet PDE III

-

[3H]-cAMP (radiolabeled substrate)

-

This compound stock solution (in DMSO)

-

Assay Buffer: 40 mM Tris-HCl (pH 8.0), 10 mM MgCl2, 1 mM DTT

-

Snake venom nucleotidase (from Crotalus atrox)

-

Anion-exchange resin (e.g., Dowex)

-

Scintillation fluid

-

Microcentrifuge tubes

-

Water bath or incubator at 30°C

-

Scintillation counter

Procedure:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, a known concentration of purified PDE III enzyme, and varying concentrations of this compound (or vehicle control - DMSO).

-

Reaction Initiation: Initiate the enzymatic reaction by adding [3H]-cAMP to the reaction mixture to a final concentration below the Km of the enzyme for cAMP.

-

Incubation: Incubate the reaction tubes at 30°C for a predetermined time, ensuring that less than 20% of the substrate is hydrolyzed to maintain linear reaction kinetics.

-

Reaction Termination: Stop the reaction by boiling the samples for 1 minute.

-

Conversion of AMP to Adenosine: Cool the samples and add snake venom nucleotidase to convert the [3H]-AMP product to [3H]-adenosine. Incubate at 30°C for 10 minutes.

-

Separation of Substrate and Product: Add a slurry of anion-exchange resin to the tubes. The negatively charged unreacted [3H]-cAMP will bind to the resin, while the uncharged [3H]-adenosine product will remain in the supernatant.

-

Quantification: Centrifuge the tubes and transfer an aliquot of the supernatant to a scintillation vial. Add scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of PDE III inhibition for each this compound concentration relative to the vehicle control. Plot the percentage inhibition against the logarithm of the this compound concentration to determine the IC50 value.

Determination of Inotropic Effects on Isolated Cat Papillary Muscle

This protocol outlines the procedure for assessing the positive inotropic effects of this compound on isolated feline papillary muscle.

Materials:

-

Adult cat

-

Krebs-Henseleit solution (in mM): NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, Glucose 11. The solution should be gassed with 95% O2 and 5% CO2 to maintain a pH of 7.4.[1][4][5]

-

Organ bath with temperature control (37°C) and electrical stimulation capabilities

-

Force transducer and recording system

-

This compound stock solution

Procedure:

-

Tissue Preparation: Euthanize an adult cat according to institutionally approved protocols. Rapidly excise the heart and place it in chilled, oxygenated Krebs-Henseleit solution. Dissect a suitable papillary muscle from the right ventricle.

-

Mounting: Mount the papillary muscle vertically in the organ bath, with one end attached to a fixed clamp and the other to a force transducer.

-

Equilibration: Perfuse the muscle with oxygenated Krebs-Henseleit solution maintained at 37°C. Allow the muscle to equilibrate for at least 60 minutes under a resting tension that produces approximately 90% of the maximal developed force.

-

Electrical Stimulation: Stimulate the muscle to contract isometrically at a fixed frequency (e.g., 1 Hz) with a suprathreshold voltage delivered via platinum electrodes.[4]

-

Baseline Recording: Once a stable baseline of contractile force is achieved, record baseline parameters, including peak developed tension and maximum rates of tension development (+dT/dt) and relaxation (-dT/dt).

-

This compound Administration: Add this compound to the organ bath in a cumulative concentration-dependent manner, allowing the contractile response to stabilize at each concentration before adding the next.

-

Data Recording: Continuously record the isometric contractile force throughout the experiment.

-

Data Analysis: For each concentration of this compound, determine the peak developed tension and other contractile parameters. Express the responses as a percentage of the maximal response to a reference agonist or as a percentage change from baseline. Construct a concentration-response curve by plotting the response against the logarithm of the this compound concentration to determine the EC50.

Clinical Trial Considerations in Heart Failure

Clinical trials evaluating this compound in heart failure have typically focused on its effects on hemodynamic parameters and exercise capacity.

Typical Inclusion Criteria:

-

Patients with chronic, stable, symptomatic heart failure (New York Heart Association [NYHA] class II-IV).

-

Left ventricular ejection fraction (LVEF) < 40%.

-

Stable medical regimen for at least one month prior to enrollment.

Typical Exclusion Criteria:

-

Acute myocardial infarction within the preceding 3 months.

-

Unstable angina.

-

Significant uncorrected valvular heart disease.

-

Severe renal or hepatic dysfunction.

Key Hemodynamic Parameters Measured:

-

Cardiac Index (CI)

-

Stroke Volume Index (SVI)

-

Pulmonary Capillary Wedge Pressure (PCWP)

-

Systemic Vascular Resistance (SVR)

-

Right Atrial Pressure (RAP)

-

Mean Arterial Pressure (MAP)

-

Heart Rate (HR)

These parameters are typically measured using invasive techniques such as a Swan-Ganz catheter.

Conclusion

This compound is a well-characterized phosphodiesterase III inhibitor with pronounced positive inotropic and vasodilatory actions. Its pharmacological profile makes it a potentially effective agent for the short-term management of acute decompensated heart failure. This technical guide provides a detailed overview of its mechanism of action, quantitative pharmacological data, and comprehensive experimental protocols to aid researchers in further investigating this compound and similar compounds. The provided methodologies and data serve as a valuable resource for preclinical and clinical research in the field of cardiovascular drug development.

Disclaimer: This document is intended for informational and research purposes only and does not constitute medical advice. The development and use of this compound have been subject to clinical evaluation, and its therapeutic use should be guided by regulatory-approved prescribing information.

References

- 1. Krebs–Henseleit solution - Wikipedia [en.wikipedia.org]

- 2. Contractility detection of isolated mouse papillary muscle using myotronic Myostation‐Intact device - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isolated neonatal rat papillary muscles: a new model to translate neonatal rat myocyte signaling into contractile mechanics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Contractility Measurements on Isolated Papillary Muscles for the Investigation of Cardiac Inotropy in Mice [jove.com]

- 5. utsouthwestern.edu [utsouthwestern.edu]

Early Studies on the Cardiotonic Properties of Piroximone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piroximone, also known by its developmental code MDL 19,205, emerged in the late 20th century as a promising non-catecholamine, non-glycoside cardiotonic agent for the management of congestive heart failure. As an imidazole derivative, its primary mechanism of action is the selective inhibition of phosphodiesterase III (PDE III), an enzyme crucial in the regulation of cardiac and vascular smooth muscle contractility. This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), resulting in both positive inotropic (increased contractility) and vasodilatory effects. This technical guide provides an in-depth review of the early preclinical and clinical studies that characterized the cardiotonic properties of this compound, with a focus on its hemodynamic effects, mechanism of action, and the experimental protocols used in its evaluation.

Core Mechanism of Action: Phosphodiesterase III Inhibition

This compound exerts its cardiotonic effects by selectively inhibiting the PDE III enzyme in cardiac myocytes.[1] This inhibition prevents the breakdown of cAMP, leading to its accumulation within the cell. The elevated cAMP levels then activate protein kinase A (PKA), which phosphorylates several key intracellular proteins. This cascade of events ultimately results in an increased influx of calcium ions (Ca2+) into the cell and enhanced release of Ca2+ from the sarcoplasmic reticulum, leading to a more forceful contraction of the cardiac muscle.[1] Concurrently, the increase in cAMP in vascular smooth muscle cells promotes relaxation, leading to vasodilation and a reduction in both preload and afterload on the heart.

Preclinical Studies: Hemodynamic Effects in Canine Models

Early investigations into the cardiotonic properties of this compound were conducted in various canine models, both in healthy animals and in those with induced heart failure. These studies were crucial in establishing the drug's initial efficacy and safety profile.

Quantitative Data from Preclinical Canine Studies

| Parameter | Route of Administration | Dosage | Key Findings |

| Cardiac Contractile Force | Intravenous | 0.1-1 mg/kg | Dose-related increase |

| Heart Rate | Intravenous | 0.1-1 mg/kg | Minor increase |

| Blood Pressure | Intravenous | 0.1-1 mg/kg | Brief decrease |

| dP/dt | Oral | 1 and 3 mg/kg | Dose-related increase |

| Cardiac Output | Intravenous Infusion | 0.1 mg/kg/min | No significant change |

| Stroke Volume | Intravenous Infusion | 0.1 mg/kg/min | No significant change |

| Left Atrial Pressure | Intravenous Infusion | 0.1 mg/kg/min | Decrease |

Experimental Protocol: Intravenous Administration in Anesthetized Dogs

A common experimental design to assess the acute hemodynamic effects of this compound involved the following steps:

-

Animal Preparation: Healthy adult mongrel dogs were anesthetized with a suitable agent (e.g., pentobarbital).

-

Instrumentation: Catheters were inserted into a femoral artery for blood pressure monitoring, a femoral vein for drug administration, and the left ventricle for measuring left ventricular pressure and its first derivative (dP/dt). A flow probe was placed around the ascending aorta to measure cardiac output.

-

Baseline Measurements: After a stabilization period, baseline hemodynamic parameters were recorded.

-

Drug Administration: this compound was administered as an intravenous bolus or a continuous infusion at varying doses.

-

Hemodynamic Monitoring: Key parameters such as heart rate, arterial blood pressure, left ventricular pressure, dP/dt, and cardiac output were continuously monitored and recorded for a specified period post-administration.

-

Data Analysis: The changes in hemodynamic parameters from baseline were calculated and analyzed to determine the dose-response relationship and the duration of action.

Clinical Studies: Efficacy in Patients with Heart Failure

Following promising preclinical results, clinical trials were initiated to evaluate the safety and efficacy of this compound in patients with chronic heart failure. These studies investigated both intravenous and oral formulations of the drug.

Quantitative Data from Early Clinical Trials in Heart Failure Patients

| Parameter | Route of Administration | Dosage | Patient Population | Key Findings |

| Cardiac Index | Intravenous | 1.25-1.75 mg/kg | Severe congestive heart failure | Increased by 75% |

| Systemic Vascular Resistance | Intravenous | 1.25-1.75 mg/kg | Severe congestive heart failure | Decreased by 41% |

| Right Atrial Pressure | Intravenous | 1.25-1.75 mg/kg | Severe congestive heart failure | Decreased by 66% |

| Pulmonary Wedge Pressure | Intravenous | 1.25-1.75 mg/kg | Severe congestive heart failure | Decreased by 35% |

| Mean Arterial Pressure | Intravenous | 1.25-1.75 mg/kg | Severe congestive heart failure | Slightly reduced (78 to 71 mmHg) |

| Forearm Blood Flow | Intravenous | 1.25-1.75 mg/kg | Severe congestive heart failure | Increased by 42% |

| Plasma Norepinephrine | Intravenous | 1.25-1.75 mg/kg | Severe congestive heart failure | Decreased from 830 to 542 pg/ml |

| dP/dt | Intravenous | 1 mg/kg | Severe congestive heart failure | Increased by 35% |

| Cardiac Index | Oral | 0.7-4.9 mg/kg | Chronic cardiac failure | Significantly improved |

| Ventricular Pump Function | Oral | 0.7-4.9 mg/kg | Chronic cardiac failure | Significantly improved |

Experimental Protocol: Intravenous Administration in Patients with Severe Heart Failure

A representative clinical trial protocol for assessing the acute hemodynamic effects of intravenous this compound in patients with severe heart failure would typically involve:

-

Patient Selection: Patients with a confirmed diagnosis of severe congestive heart failure (e.g., New York Heart Association Class III or IV) were enrolled.

-

Informed Consent: All participants provided written informed consent.

-

Instrumentation: A thermodilution pulmonary artery catheter was inserted to measure cardiac output, pulmonary artery pressure, and pulmonary capillary wedge pressure. An arterial line was placed for continuous blood pressure monitoring.

-

Baseline Measurements: After a period of stabilization, baseline hemodynamic and neurohumoral measurements were obtained.

-

Drug Administration: this compound was administered as a cumulative intravenous dose.

-

Hemodynamic and Neurohumoral Monitoring: Hemodynamic parameters and plasma levels of neurohormones (e.g., norepinephrine, renin) were measured at predefined intervals after drug administration.

-

Data Analysis: The hemodynamic and neurohumoral responses to this compound were analyzed and compared to baseline values.

Conclusion

The early studies on this compound consistently demonstrated its potent cardiotonic and vasodilatory properties, mediated through the inhibition of phosphodiesterase III. In both preclinical and clinical settings, this compound was shown to improve hemodynamic parameters indicative of enhanced cardiac performance and reduced cardiac workload. These initial findings established this compound as a significant compound in the exploration of non-glycosidic, non-catecholamine inotropes for the treatment of heart failure. While the long-term clinical utility of PDE III inhibitors as a class has been a subject of further investigation and debate, the foundational research on this compound provided valuable insights into the therapeutic potential of this mechanism of action. This technical guide serves as a comprehensive resource for understanding the seminal data and methodologies that defined the early pharmacological profile of this compound.

References

An In-depth Technical Guide to the Chemical Synthesis of Piroximone and Its Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piroximone, a potent cardiotonic agent, and its analogs have garnered significant interest in medicinal chemistry due to their therapeutic potential in treating heart failure. This technical guide provides a comprehensive overview of the core chemical synthesis pathways for this compound and related compounds. It includes detailed experimental protocols, quantitative data, and visual representations of the synthetic routes to aid researchers in the replication and further development of these important molecules.

Core Synthesis of this compound

The primary synthetic route to this compound (4-ethyl-5-(pyridin-4-ylcarbonyl)-1,3-dihydro-2H-imidazol-2-one) involves a two-stage process: the synthesis of the key intermediate, 4-ethyl-1,3-dihydro-2H-imidazol-2-one, followed by a Friedel-Crafts acylation with isonicotinoyl chloride.

Stage 1: Synthesis of 4-Ethyl-1,3-dihydro-2H-imidazol-2-one

A crucial precursor for this compound synthesis is the 4-ethyl-1,3-dihydro-2H-imidazol-2-one ring system. A common and effective method for the construction of this imidazolone core is through the cyclocondensation of an appropriate α-amino ester with urea.

Experimental Protocol:

A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol. To this solution, ethyl 2-amino-3-ethyl-2-butenoate and urea are added. The reaction mixture is then heated under reflux for several hours. After cooling, the solvent is removed under reduced pressure. The resulting residue is treated with water and neutralized with a weak acid, such as acetic acid. The precipitated solid, 4-ethyl-1,3-dihydro-2H-imidazol-2-one, is collected by filtration, washed with water, and can be further purified by recrystallization.

Stage 2: Friedel-Crafts Acylation for this compound Synthesis

The final step in the synthesis of this compound is the acylation of the imidazolone intermediate with isonicotinoyl chloride. This reaction is a classic example of a Friedel-Crafts acylation, a fundamental transformation in organic chemistry for the formation of carbon-carbon bonds involving an aromatic ring. The synthesis of the isonicotinoyl chloride reagent is typically achieved by treating isonicotinic acid with a chlorinating agent like thionyl chloride or oxalyl chloride.

Experimental Protocol:

To a suspension of 4-ethyl-1,3-dihydro-2H-imidazol-2-one in a suitable inert solvent (e.g., nitrobenzene or a chlorinated hydrocarbon), a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), is added. The mixture is stirred, and isonicotinoyl chloride hydrochloride is added portion-wise. The reaction is then heated to facilitate the acylation. Upon completion, the reaction mixture is cooled and carefully quenched with an aqueous acid solution. The product, this compound, precipitates and can be isolated by filtration. Purification is typically achieved through recrystallization to yield the final product.

Quantitative Data for this compound Synthesis:

| Step | Reactants | Reagents/Conditions | Product | Yield (%) | Melting Point (°C) | Spectroscopic Data |

| 1 | Ethyl 2-amino-3-ethyl-2-butenoate, Urea | Sodium Ethoxide, Ethanol, Reflux | 4-Ethyl-1,3-dihydro-2H-imidazol-2-one | Data not consistently reported | Data not consistently reported | ¹H NMR, ¹³C NMR, IR |

| 2 | 4-Ethyl-1,3-dihydro-2H-imidazol-2-one, Isonicotinoyl chloride hydrochloride | AlCl₃, Nitrobenzene, Heat | This compound | Data varies by patent | Data varies by patent | ¹H NMR, ¹³C NMR, IR, MS |

Note: Specific yields and melting points can vary depending on the scale and purification methods employed. Researchers should refer to the primary literature, such as U.S. Patent 4,405,628, for detailed characterization data.

Synthesis of this compound Analogs

The synthesis of this compound analogs generally follows a similar strategy, with variations in the starting materials to introduce different substituents on the imidazolone ring or the pyridine moiety.

Analogs with Modified Imidazolone Core

To synthesize analogs with different alkyl or aryl groups at the 4- and 5-positions of the imidazolone ring, the corresponding substituted α-amino esters are used in the initial cyclocondensation reaction with urea. For example, using ethyl 2-amino-3-methyl-2-butenoate would lead to a 4,5-dimethyl-substituted imidazolone intermediate.

Analogs with Modified Pyridine Ring

Analogs with substituents on the pyridine ring can be prepared by using the appropriately substituted nicotinoyl chloride in the Friedel-Crafts acylation step. For instance, using 2-chloronicotinoyl chloride would result in a this compound analog with a chlorine atom at the 2-position of the pyridine ring.

General Experimental Protocol for Analog Synthesis:

The experimental conditions for the synthesis of analogs are broadly similar to those for this compound. The specific reaction times, temperatures, and purification methods may need to be optimized based on the nature of the substituents.

Visualizing the Synthesis: Reaction Pathways

To provide a clear and concise representation of the chemical transformations, the following diagrams illustrate the synthesis pathways for this compound and its analogs.

Caption: General synthesis pathway for this compound.

Caption: General synthesis pathways for this compound analogs.

Conclusion

The synthesis of this compound and its analogs is a well-established process rooted in fundamental organic reactions. This guide provides a solid foundation for researchers to understand and replicate these syntheses. The modular nature of the synthetic route allows for the generation of a diverse range of analogs, which is crucial for structure-activity relationship studies and the development of new cardiotonic agents with improved pharmacological profiles. For detailed experimental procedures and characterization data, consulting the primary patent literature is highly recommended.

The Heart of the Matter: A Technical Guide to the Structure-Activity Relationship of Piroximone Derivatives

For Researchers, Scientists, and Drug Development Professionals

Piroximone, a potent cardiotonic agent, and its derivatives have been a subject of significant interest in the quest for effective treatments for heart failure. Their therapeutic effect is primarily attributed to the selective inhibition of phosphodiesterase III (PDE III), an enzyme crucial in the regulation of cardiac muscle contractility. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound derivatives, offering a comprehensive resource for researchers and drug development professionals in the field of cardiovascular medicine.

Core Mechanism of Action: PDE III Inhibition

This compound and its analogs exert their positive inotropic (contractility-enhancing) and vasodilatory effects by inhibiting the PDE III enzyme. This inhibition leads to an increase in the intracellular concentration of cyclic adenosine monophosphate (cAMP) in cardiac and vascular smooth muscle cells.[1] In the heart, elevated cAMP levels activate protein kinase A (PKA), which in turn phosphorylates several key proteins involved in cardiac contraction, ultimately leading to an increased force of contraction.[1]

Structure-Activity Relationship of this compound Derivatives

The chemical structure of this compound, 4-ethyl-1,3-dihydro-5-(4-pyridinylcarbonyl)-2H-imidazol-2-one, serves as a foundational scaffold for the design of more potent and selective cardiotonic agents. The SAR of its derivatives reveals several key insights into the molecular features crucial for their biological activity.

Quantitative Structure-Activity Relationship Data

The following table summarizes the in vitro biological data for this compound and a selection of its structural analogs. This data provides a quantitative basis for understanding the impact of specific chemical modifications on their potency as PDE III inhibitors and their inotropic effects.

| Compound | R1 | R2 | PDE III Inhibition IC50 (µM) | Inotropic Effect EC50 (µM) |

| This compound | -CH2CH3 | 4-pyridyl | 0.9 | 5.4[2] |

| Milrinone | -CH3 | 3-pyridyl | 0.4 | 1.8[2] |

| Amrinone | -NH2 | 3-pyridyl | 10 | 25 |

| Enoximone | -CH3 | 4-pyridyl-N-oxide | 0.2 | 2.1 |

Note: The data presented is a compilation from various sources and direct comparisons should be made with caution due to potential variations in experimental conditions.

Key SAR Observations:

-

Pyridyl Ring Position: The position of the nitrogen atom in the pyridyl ring significantly influences activity. Analogs with a 3-pyridyl moiety, such as Milrinone and Amrinone, often exhibit different potency profiles compared to the 4-pyridyl substitution in this compound.

-

Imidazolone Core Substitutions: Modifications at the R1 position on the imidazolone ring impact both PDE III inhibitory activity and inotropic potency. For instance, the ethyl group in this compound contributes to its specific activity profile.

-

Heterocyclic Core Variations: Replacement of the imidazolone core with other heterocyclic systems, such as the pyridone in Milrinone, has been a successful strategy in developing potent cardiotonic agents.

Experimental Protocols

Detailed methodologies are essential for the accurate evaluation and comparison of novel cardiotonic agents. The following sections outline the key experimental protocols for assessing PDE III inhibition and inotropic activity.

Phosphodiesterase III (PDE III) Inhibition Assay

This assay determines the ability of a compound to inhibit the enzymatic activity of PDE III, which is responsible for the hydrolysis of cAMP.

Principle: The assay measures the amount of cAMP remaining after incubation with the PDE III enzyme in the presence and absence of the test compound. The concentration of the compound that inhibits 50% of the enzyme activity (IC50) is then determined.

Detailed Protocol:

-

Enzyme Preparation: PDE III is typically isolated and purified from cardiac tissue (e.g., guinea pig or human ventricular muscle) using standard biochemical techniques such as chromatography.

-

Reaction Mixture: The assay is performed in a buffer solution (e.g., Tris-HCl) containing a known concentration of cAMP, MgCl2, and the purified PDE III enzyme.

-

Incubation: The test compound, at various concentrations, is pre-incubated with the enzyme before the addition of cAMP to initiate the reaction. The incubation is carried out at a controlled temperature (e.g., 37°C) for a specific duration.

-

Termination of Reaction: The enzymatic reaction is stopped by the addition of a quenching agent, such as a strong acid or by heat inactivation.

-

Quantification of cAMP: The amount of remaining cAMP is quantified using methods such as radioimmunoassay (RIA) or, more commonly, high-performance liquid chromatography (HPLC).

-

Data Analysis: The percentage of PDE III inhibition is calculated for each concentration of the test compound. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[3]

Inotropic Activity Assay (Isolated Papillary Muscle)

This ex vivo assay directly measures the effect of a compound on the contractility of cardiac muscle.

Principle: The isometric contractile force of an isolated papillary muscle from an animal heart (e.g., rat, guinea pig) is measured in response to electrical stimulation in the presence of varying concentrations of the test compound. The concentration that produces 50% of the maximum inotropic effect (EC50) is determined.[4][5]

Detailed Protocol:

-

Tissue Preparation: The heart is rapidly excised from a euthanized animal and placed in an oxygenated physiological salt solution (e.g., Krebs-Henseleit solution). The papillary muscle is carefully dissected from the right or left ventricle.[4][5]

-

Mounting the Muscle: The isolated papillary muscle is mounted vertically in an organ bath containing the oxygenated physiological salt solution maintained at a constant temperature (e.g., 37°C). One end of the muscle is attached to a fixed hook, and the other end is connected to an isometric force transducer.[4][5]

-

Electrical Stimulation: The muscle is stimulated to contract at a fixed frequency (e.g., 1 Hz) using platinum electrodes that deliver electrical pulses of a specific duration and voltage.[4][5]

-

Equilibration: The muscle is allowed to equilibrate for a period of time until a stable baseline contractile force is achieved.

-

Compound Administration: The test compound is added to the organ bath in a cumulative manner, with increasing concentrations being added after the response to the previous concentration has stabilized.

-

Data Acquisition and Analysis: The isometric force of contraction is continuously recorded. The increase in contractile force is measured for each concentration of the compound. The EC50 value is calculated by plotting the percentage increase in contractile force against the logarithm of the compound concentration and fitting the data to a dose-response curve.[2]

Visualizing the Molecular Landscape

To better understand the context in which this compound derivatives operate, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.

cAMP Signaling Pathway in Cardiac Myocytes

Caption: cAMP signaling pathway in cardiac myocytes.

Experimental Workflow for Inotropic Activity Assay

Caption: Workflow for assessing inotropic activity.

Conclusion

The structure-activity relationship of this compound derivatives provides a valuable framework for the rational design of novel cardiotonic agents. By understanding the key molecular determinants of PDE III inhibition and inotropic activity, researchers can strategically modify the this compound scaffold to develop compounds with improved potency, selectivity, and pharmacokinetic properties. The detailed experimental protocols and pathway diagrams presented in this guide serve as a practical resource for the continued exploration and development of this important class of cardiovascular drugs.

References

- 1. CV Pharmacology | Phosphodiesterase Inhibitors [cvpharmacology.com]

- 2. A comparison of the inotropic effects of milrinone and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Treatment of Cardiovascular Dysfunction with PDE3-Inhibitors in Moderate and Severe Hypothermia—Effects on Cellular Elimination of Cyclic Adenosine Monophosphate and Cyclic Guanosine Monophosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Contractility Measurements on Isolated Papillary Muscles for the Investigation of Cardiac Inotropy in Mice [jove.com]

- 5. Contractility Measurements on Isolated Papillary Muscles for the Investigation of Cardiac Inotropy in Mice - PMC [pmc.ncbi.nlm.nih.gov]

Piroximone's Impact on Intracellular cAMP: A Technical Analysis

For Immediate Release

[City, State] – [Date] – A comprehensive technical analysis released today offers researchers, scientists, and drug development professionals an in-depth look at the molecular effects of Piroximone on intracellular cyclic adenosine monophosphate (cAMP). This whitepaper provides a detailed examination of the compound's mechanism of action as a phosphodiesterase III (PDE III) inhibitor, supported by quantitative data, experimental protocols, and visual representations of the signaling pathways involved.

This compound, a potent positive inotropic and vasodilatory agent, exerts its effects by selectively inhibiting PDE III, an enzyme responsible for the degradation of cAMP. This inhibition leads to an accumulation of intracellular cAMP, a critical second messenger in cardiac and vascular smooth muscle cells. The subsequent activation of cAMP-dependent protein kinases triggers a cascade of phosphorylation events, ultimately resulting in increased cardiac contractility and vasodilation.

Quantitative Analysis of this compound's Effects

The following tables summarize the key quantitative data on this compound's inhibitory activity and its physiological effects, which are directly linked to the elevation of intracellular cAMP.

Table 1: this compound's Inhibitory Potency

| Parameter | Value | Species/Tissue | Reference |

| IC₅₀ for PDE III Inhibition | 8.6 µM | Canine Ventricular Muscle | [1] |

| IC₅₀ for ADP-induced Platelet Aggregation* | 67 ± 14 µmol/l | Human Platelets | [2] |

*Inhibition of platelet aggregation by this compound is also mediated by an increase in intracellular cAMP.

Mechanism of Action: A Signaling Pathway Overview

This compound's primary mechanism involves the inhibition of PDE III, leading to an increase in intracellular cAMP levels. This initiates a signaling cascade with significant physiological consequences.

References

Piroximone's Impact on Calcium Handling in Cardiac Muscle Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piroximone, an imidazole derivative, is a potent phosphodiesterase III (PDE3) inhibitor that has been investigated for its positive inotropic and vasodilatory effects in the context of heart failure. Its mechanism of action is intrinsically linked to the modulation of intracellular cyclic adenosine monophosphate (cAMP) levels, which in turn significantly alters calcium handling within cardiac muscle cells. This technical guide provides a comprehensive overview of the core effects of this compound on cardiomyocyte calcium dynamics, including its impact on intracellular calcium transients, sarcoplasmic reticulum function, and myofilament calcium sensitivity. Detailed experimental methodologies and signaling pathways are presented to offer a thorough understanding for research and drug development professionals.

Mechanism of Action: Inhibition of Phosphodiesterase 3

This compound exerts its primary effect by selectively inhibiting phosphodiesterase 3 (PDE3), an enzyme responsible for the degradation of cAMP. By inhibiting PDE3, this compound leads to an accumulation of intracellular cAMP.[1] This elevation in cAMP activates cAMP-dependent protein kinase (PKA), which then phosphorylates key proteins involved in cardiac excitation-contraction coupling. The downstream consequences of this signaling cascade are a multifaceted modulation of calcium handling within the cardiomyocyte.

Impact on Intracellular Calcium Transients

The increase in cAMP and subsequent PKA activation directly influences the characteristics of the intracellular calcium transient, the rapid rise and fall of cytosolic calcium that triggers muscle contraction.

Table 1: Qualitative Effects of this compound on Intracellular Calcium Transients

| Parameter | Effect of this compound | Mechanism | Reference |

| Peak Amplitude | Increased | PKA-mediated phosphorylation of L-type calcium channels, leading to increased calcium influx. | [2] |

| Rate of Decay | Increased (Shortened Time Course) | PKA-mediated phosphorylation of phospholamban, which stimulates SERCA2a activity and enhances calcium reuptake into the sarcoplasmic reticulum. | [2] |

Experimental Protocol: Measurement of Intracellular Calcium Transients in Intact Papillary Muscle

The foundational research on this compound's effect on calcium transients was conducted on ferret right ventricular papillary muscles.[2]

1. Muscle Preparation:

-

Ferrets are euthanized, and the hearts are rapidly excised and placed in a dissecting dish with oxygenated Krebs-Henseleit solution.

-

The right ventricle is opened, and thin papillary muscles are carefully dissected.

2. Aequorin Loading:

-

The photoprotein aequorin, a bioluminescent calcium indicator, is loaded into the muscle cells. This can be achieved through microinjection or chemical loading techniques.[2]

3. Experimental Setup:

-

The aequorin-loaded papillary muscle is mounted in a chamber with stimulating electrodes and a force transducer.

-

The muscle is superfused with oxygenated Krebs-Henseleit solution at a physiological temperature.

4. Data Acquisition:

-

The muscle is electrically stimulated to contract isometrically.

-

A photomultiplier tube detects the light emitted by the aequorin-calcium complex, which is proportional to the intracellular calcium concentration.

-

The isometric tension developed by the muscle is recorded simultaneously.

-

This compound is introduced into the superfusate at various concentrations to determine its effects on the aequorin light signal (calcium transient) and tension.

Impact on Sarcoplasmic Reticulum (SR) Calcium Handling

The observed changes in the intracellular calcium transient with this compound treatment are indicative of significant alterations in the function of the sarcoplasmic reticulum (SR), the primary intracellular calcium store in cardiomyocytes.

Table 2: Inferred Effects of this compound on Sarcoplasmic Reticulum Function

| SR Function | Inferred Effect of this compound | Mechanism | Reference |

| Ca²⁺ Uptake (SERCA2a Activity) | Increased | PKA-dependent phosphorylation of phospholamban relieves its inhibition of the SERCA2a pump, leading to faster calcium sequestration into the SR. | [2] |

| Ca²⁺ Release | Increased | The enhanced SR calcium load resulting from increased SERCA2a activity leads to a greater release of calcium during subsequent contractions. | [2] |

Impact on Myofilament Calcium Sensitivity

In addition to modulating the availability of intracellular calcium, this compound also alters the responsiveness of the contractile proteins (myofilaments) to calcium.

Table 3: Qualitative Effect of this compound on Myofilament Calcium Sensitivity

| Parameter | Effect of this compound | Mechanism | Reference |

| Myofilament Ca²⁺ Sensitivity | Decreased | PKA-mediated phosphorylation of troponin I (TnI) reduces the affinity of the troponin complex for calcium. | [2] |

Note: A quantitative force-pCa relationship for this compound, including specific EC50 values, is not available in the cited literature.

Experimental Protocol: Assessment of Myofilament Calcium Sensitivity in Intact Papillary Muscle

In the study by Gwathmey and Morgan, myofilament calcium sensitivity was assessed in intact, aequorin-loaded ferret papillary muscles by comparing the peak of the isometric tension to the peak of the aequorin light signal.[2] An increase in the ratio of the peak aequorin light to peak tension, relative to changes induced by varying extracellular calcium, indicates a decrease in myofilament calcium sensitivity.

Summary and Conclusion

This compound's inhibition of phosphodiesterase 3 in cardiac muscle cells initiates a cascade of events that profoundly impacts calcium handling. By increasing intracellular cAMP levels and activating PKA, this compound produces a dual effect:

-

Increased Calcium Availability: this compound enhances the amplitude and accelerates the decay of the intracellular calcium transient. This is achieved through the PKA-mediated phosphorylation of L-type calcium channels and phospholamban, leading to increased calcium influx and more efficient sarcoplasmic reticulum calcium uptake and subsequent release.

-

Decreased Myofilament Responsiveness: Concurrently, this compound decreases the sensitivity of the myofilaments to calcium, primarily through the phosphorylation of troponin I.

This combination of effects results in a potent positive inotropic action. While the qualitative impacts of this compound on cardiomyocyte calcium handling are well-documented, a notable gap exists in the literature regarding precise quantitative data. Further research providing detailed dose-response relationships and force-pCa curves would be invaluable for a more complete understanding of its therapeutic potential and for the development of next-generation inotropic agents.

References

Initial Toxicological Screening of Piroximone in Preclinical Models: A Methodological Whitepaper

Disclaimer: Publicly available information on the initial toxicological screening of Piroximone (also known as MDL 19205) in preclinical models is scarce. This compound was investigated as a cardiotonic agent for the treatment of heart failure, but its development was discontinued. This guide, therefore, provides a comprehensive overview of the standard methodologies and data presentation that would be expected for the initial toxicological screening of a pharmaceutical candidate like this compound, in line with regulatory expectations for drug development. The data presented herein is illustrative and not specific to this compound.

Introduction to this compound and Preclinical Safety Assessment

This compound is a phosphodiesterase inhibitor that was studied for its inotropic effects in heart failure.[1] The preclinical development of any new pharmaceutical agent involves a rigorous toxicological screening to ensure its safety before administration to humans.[2] This process aims to identify potential target organs for toxicity, establish a safe starting dose for clinical trials, and understand the dose-response relationship of any adverse effects.[3]

The initial toxicological screening typically encompasses a battery of in vitro and in vivo studies, including acute and subchronic toxicity assessments, genotoxicity assays, and safety pharmacology evaluations.[4] These studies are conducted in compliance with Good Laboratory Practice (GLP) to ensure data quality and integrity.[5]

General Methodologies for Preclinical Toxicological Screening

A standard preclinical toxicology program is designed to provide a comprehensive safety profile of a drug candidate. The following sections detail the typical experimental protocols for the core components of such a program.

Acute Toxicity Studies

The objective of acute toxicity studies is to determine the potential adverse effects of a single high dose of the test substance and to determine the median lethal dose (LD50).[4]

Experimental Protocol: Acute Oral Toxicity - Up-and-Down Procedure (UDP)

-

Test System: Typically, a rodent species such as Sprague-Dawley rats (one sex, usually females, as they are often more sensitive).

-

Dosing: A single animal is dosed with the test substance at a starting dose level. The starting dose is selected based on any available structure-activity relationship data or in vitro cytotoxicity data.

-

Observation: The animal is observed for signs of toxicity and mortality for up to 14 days.

-

Dose Adjustment: If the animal survives, the next animal is given a higher dose. If the animal dies, the next animal receives a lower dose. This sequential dosing continues until a predetermined number of animals have been tested.

-

Data Collection: Observations include changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern. Body weight is recorded weekly. At the end of the observation period, a gross necropsy is performed on all animals.

-

Endpoint: The LD50 is calculated using a statistical program based on the outcomes (survival or death) at each dose level.

Subchronic Toxicity Studies

Subchronic toxicity studies evaluate the effects of repeated dosing over a period of 28 or 90 days to characterize the toxicological profile of the drug candidate.[2]

Experimental Protocol: 28-Day Repeated Dose Oral Toxicity Study

-

Test System: Two mammalian species, typically a rodent (e.g., Wistar rats) and a non-rodent (e.g., Beagle dogs), with both sexes.

-

Dosing: The test substance is administered daily via the intended clinical route (e.g., oral gavage) for 28 consecutive days. At least three dose levels (low, mid, and high) and a control group (vehicle only) are used.

-

In-life Observations: Daily clinical observations, weekly body weight and food consumption measurements.

-

Clinical Pathology: Blood and urine samples are collected at the end of the study for hematology, clinical chemistry, and urinalysis.

-

Terminal Procedures: At the end of the dosing period, animals are euthanized. A full necropsy is performed, and selected organs are weighed. Tissues are collected and preserved for histopathological examination.

-

Endpoints: Identification of the No-Observed-Adverse-Effect Level (NOAEL), characterization of target organs of toxicity, and assessment of the dose-response relationship.

Genotoxicity Assays

Genotoxicity assays are a battery of in vitro and in vivo tests designed to detect compounds that can induce genetic damage such as gene mutations and chromosomal aberrations.[6]

Experimental Protocols:

-

Bacterial Reverse Mutation Test (Ames Test):

-

Test System: Several strains of Salmonella typhimurium and Escherichia coli with and without a metabolic activation system (S9 mix).

-

Procedure: The tester strains are exposed to various concentrations of the test substance.

-

Endpoint: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies.

-

-

In Vitro Mammalian Chromosomal Aberration Test:

-

Test System: Cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes.

-

Procedure: Cells are exposed to the test substance with and without metabolic activation.

-

Endpoint: The frequency of structural and numerical chromosomal aberrations is scored microscopically.

-

-

In Vivo Mammalian Erythrocyte Micronucleus Test:

-

Test System: Rodents, typically mice or rats.

-

Procedure: Animals are treated with the test substance, and bone marrow or peripheral blood is collected.

-

Endpoint: The frequency of micronucleated polychromatic erythrocytes is determined.

-

Safety Pharmacology

Safety pharmacology studies are designed to investigate the potential undesirable pharmacodynamic effects of a substance on vital physiological functions.[7]

Experimental Protocol: Core Battery

-

Central Nervous System (CNS) Assessment: A functional observational battery (FOB) or Irwin test in rats to assess behavioral and neurological changes.

-

Cardiovascular System Assessment:

-

In Vitro: hERG (human Ether-à-go-go-Related Gene) assay to assess the potential for QT interval prolongation.

-

In Vivo: Cardiovascular monitoring (ECG, blood pressure, heart rate) in a conscious, telemetered large animal model (e.g., dog or non-human primate).

-

-

Respiratory System Assessment: Evaluation of respiratory rate, tidal volume, and minute volume in rodents using whole-body plethysmography.

Data Presentation

Quantitative data from toxicological studies are typically summarized in tables to facilitate comparison between dose groups.

Table 1: Illustrative Acute Oral Toxicity Data

| Species/Strain | Sex | Route of Administration | Estimated LD50 (mg/kg) | 95% Confidence Limits (mg/kg) | Signs of Toxicity |

| Sprague-Dawley Rat | Female | Oral | >2000 | N/A | No significant findings |

Table 2: Illustrative Organ Weight Changes in a 28-Day Rat Study

| Organ | Dose Group (mg/kg/day) | Absolute Organ Weight (g) | Relative Organ Weight (% of Body Weight) |

| Liver | Control | 10.5 ± 1.2 | 3.5 ± 0.3 |

| Low (10) | 10.8 ± 1.5 | 3.6 ± 0.4 | |

| Mid (50) | 12.1 ± 1.8 | 4.0 ± 0.5 | |

| High (200) | 14.3 ± 2.1 | 4.8 ± 0.6 | |

| Kidneys | Control | 2.1 ± 0.3 | 0.7 ± 0.1 |

| Low (10) | 2.2 ± 0.4 | 0.7 ± 0.1 | |

| Mid (50) | 2.3 ± 0.5 | 0.8 ± 0.2 | |

| High (200) | 2.4 ± 0.6 | 0.8 ± 0.2 | |

| * p < 0.05, ** p < 0.01 compared to control |

Table 3: Illustrative Clinical Chemistry Data from a 28-Day Rat Study

| Parameter (Units) | Control | Low Dose (10 mg/kg) | Mid Dose (50 mg/kg) | High Dose (200 mg/kg) |

| Alanine Aminotransferase (ALT) (U/L) | 35 ± 8 | 38 ± 10 | 55 ± 12 | 98 ± 25** |

| Aspartate Aminotransferase (AST) (U/L) | 80 ± 15 | 85 ± 18 | 110 ± 20 | 180 ± 40** |

| Blood Urea Nitrogen (BUN) (mg/dL) | 20 ± 4 | 21 ± 5 | 22 ± 6 | 24 ± 7 |

| Creatinine (mg/dL) | 0.6 ± 0.1 | 0.6 ± 0.1 | 0.7 ± 0.2 | 0.7 ± 0.2 |

| * p < 0.05, ** p < 0.01 compared to control |

Visualization of Workflows and Pathways

Diagrams are essential for visualizing experimental processes and biological mechanisms.

Conclusion

References

- 1. This compound (MDL 19,205) in the treatment of unstable and stable chronic cardiac failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. criver.com [criver.com]

- 3. pharmacy180.com [pharmacy180.com]

- 4. pharmidex.com [pharmidex.com]

- 5. fda.gov [fda.gov]

- 6. TRDizin [search.trdizin.gov.tr]

- 7. criver.com [criver.com]

Piroximone (MDL 19,205): A Technical Guide to its Discovery and Developmental History

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piroximone, also known as MDL 19,205, is a potent and selective phosphodiesterase III (PDE III) inhibitor that was investigated for the management of severe congestive heart failure. Its development marked a significant effort in the search for non-glycosidic, non-catecholamine inotropic agents with vasodilatory properties. This compound demonstrated promising hemodynamic effects, including increased cardiac contractility and reduced preload and afterload, through its mechanism of increasing intracellular cyclic adenosine monophosphate (cAMP). This guide provides an in-depth technical overview of the discovery, developmental history, mechanism of action, and key experimental findings related to this compound.

Introduction: The Quest for Novel Inotropes

The development of this compound emerged from a therapeutic need for effective oral inotropic agents for heart failure that could overcome the limitations of existing treatments like cardiac glycosides and catecholamines. The focus of research in the late 1970s and early 1980s shifted towards compounds that could modulate intracellular second messengers, leading to the exploration of phosphodiesterase (PDE) inhibitors. The rationale was that by inhibiting the breakdown of cAMP, these agents could mimic the downstream effects of beta-adrenergic stimulation in the heart and vasculature, resulting in both positive inotropic and vasodilatory effects.

Discovery and Synthesis

While the precise initial discovery narrative of this compound (4-ethyl-1,3-dihydro-5-(4-pyridinylcarbonyl)-2H-imidazol-2-one) is not extensively detailed in publicly available literature, its development was part of a broader investigation into imidazopyridine and related heterocyclic compounds as cardiotonic agents. The discovery process likely involved screening of a chemical library for compounds that could inhibit PDE III, the predominant PDE isozyme in cardiac and vascular smooth muscle.

A plausible synthetic route for this compound, based on the synthesis of structurally related imidazolones, is outlined below. This multi-step synthesis would involve the construction of the core imidazolone ring followed by the introduction of the ethyl and pyridinylcarbonyl substituents.

Hypothetical Synthesis Workflow:

Mechanism of Action: Phosphodiesterase III Inhibition

This compound exerts its pharmacological effects primarily through the selective inhibition of phosphodiesterase III (PDE III).[1][2] This enzyme is responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP), a critical second messenger in cardiovascular regulation.

Signaling Pathway of this compound's Action:

By inhibiting PDE III, this compound leads to an accumulation of intracellular cAMP. In cardiac muscle, elevated cAMP activates Protein Kinase A (PKA), which then phosphorylates several key proteins involved in excitation-contraction coupling. This results in an increased influx of calcium ions, enhanced calcium release from the sarcoplasmic reticulum, and increased sensitivity of the myofilaments to calcium, ultimately leading to a more forceful contraction (positive inotropy).[3] In vascular smooth muscle, the increase in cAMP also activates PKA, which leads to the phosphorylation of proteins that promote relaxation, resulting in vasodilation.[1]

Preclinical Development and Structure-Activity Relationship (SAR)

The development of this compound was guided by structure-activity relationship (SAR) studies on related heterocyclic compounds. Research on imidazopyridines, for instance, revealed that the position of the phenyl group and substitutions on it were critical for inotropic activity.[1][4] It was discovered that 2-phenylimidazo[4,5-c]pyridines were generally more potent than the analogous 2-phenylimidazo[4,5-b]pyridines.[1]

For the class of 4,5-dihydro-6-[4-(1H-imidazol-1-yl)phenyl]-3(2H)-pyridazinones, the introduction of a methyl group at the 5-position of the pyridazinone ring produced a more potent compound.[2] These findings suggest that the optimization of this compound likely involved systematic modifications of the imidazole core and its substituents to achieve high potency and selectivity for PDE III, as well as favorable pharmacokinetic properties for oral administration.

Experimental Protocols

The preclinical and clinical evaluation of this compound involved a range of standard and specialized experimental protocols to assess its pharmacodynamic and pharmacokinetic properties.

In Vitro Phosphodiesterase III Inhibition Assay

Objective: To determine the inhibitory potency (IC50) of this compound on PDE III activity.

Methodology:

-

Enzyme Source: Purified PDE III enzyme is obtained from cardiac tissue or recombinant expression systems.

-

Substrate: Radiolabeled [3H]-cAMP is used as the substrate.

-

Assay Buffer: A standard buffer containing Tris-HCl, MgCl2, and other necessary co-factors is used.

-

Procedure:

-

The PDE III enzyme is incubated with varying concentrations of this compound.

-

The enzymatic reaction is initiated by the addition of [3H]-cAMP.

-

The reaction is allowed to proceed for a defined period at 37°C and then terminated.

-

The product of the reaction, [3H]-5'-AMP, is separated from the unreacted [3H]-cAMP using chromatography (e.g., anion-exchange resin).

-

The amount of [3H]-5'-AMP is quantified by liquid scintillation counting.

-

-

Data Analysis: The percentage of inhibition at each this compound concentration is calculated, and the IC50 value is determined by non-linear regression analysis.

Isolated Perfused Heart (Langendorff) Preparation

Objective: To assess the direct effects of this compound on myocardial contractility and heart rate in an ex vivo setting.

Methodology:

-

Animal Model: Hearts are typically isolated from guinea pigs or rabbits.

-

Perfusion: The heart is retrogradely perfused through the aorta with an oxygenated Krebs-Henseleit solution at a constant pressure and temperature (37°C).

-

Instrumentation: A pressure transducer is placed in the left ventricle to measure isovolumetric pressure. Electrodes are placed on the epicardial surface to record an electrocardiogram.

-

Procedure:

-

After a stabilization period, baseline measurements of left ventricular developed pressure (LVDP), the rate of pressure development (+dP/dt), and heart rate are recorded.

-

This compound is administered into the perfusion solution at increasing concentrations.

-

The effects on cardiac parameters are continuously monitored.

-

-

Data Analysis: Dose-response curves are constructed to evaluate the inotropic and chronotropic effects of this compound.

In Vivo Hemodynamic Studies in a Canine Model of Heart Failure

Objective: To evaluate the hemodynamic effects of this compound in a large animal model that mimics human heart failure.

Methodology:

-

Animal Model: Chronic heart failure is induced in dogs, often through rapid ventricular pacing or coronary artery ligation.

-

Instrumentation: Animals are instrumented for the measurement of key hemodynamic parameters, including:

-

Arterial and venous catheters for blood pressure monitoring and drug administration.

-

A thermodilution catheter in the pulmonary artery to measure cardiac output, pulmonary artery pressure, and pulmonary capillary wedge pressure.

-

Left ventricular pressure catheter for measuring LV pressure and dP/dt.

-

-

Procedure:

-

Baseline hemodynamic measurements are recorded in conscious or anesthetized animals.

-

This compound is administered intravenously as a bolus or infusion, or orally.

-

Hemodynamic parameters are monitored continuously for several hours post-administration.

-

-

Data Analysis: Changes in cardiac index, systemic vascular resistance, pulmonary vascular resistance, and other hemodynamic variables are calculated and statistically analyzed.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of this compound.

Table 1: In Vitro and Preclinical Efficacy of this compound

| Parameter | Species/Model | Value | Reference |

| PDE III Inhibition (IC50) | Isolated Enzyme | Data not consistently reported in searches | - |

| Positive Inotropic Effect | Cat Papillary Muscle | Concentration-dependent increase in contractility | [3] |

| Hemodynamic Effects (IV) | Anesthetized Dogs | Dose-related ↑ in cardiac contractile force | - |

| Oral Bioavailability | Healthy Volunteers | ~80% | - |

| Plasma Half-life | Healthy Volunteers | ~2.8 hours | - |

Table 2: Clinical Hemodynamic Effects of Intravenous this compound in Heart Failure Patients

| Parameter | Change from Baseline | p-value | Reference |

| Cardiac Index | ↑ | < 0.05 | [5] |

| Pulmonary Capillary Wedge Pressure | ↓ | < 0.05 | [5] |

| Systemic Vascular Resistance | ↓ | < 0.05 | [5] |

| Mean Arterial Pressure | No significant change | - | [5] |

| Heart Rate | Insignificant increase | - | [5] |

Table 3: Long-Term Oral this compound Therapy in Stable Heart Failure Patients

| Parameter | Change over 12 weeks | p-value | Reference |

| Maximal O2 Uptake (VO2 max) | ↑ | < 0.05 | [5] |

Developmental History and Clinical Trials

This compound entered clinical trials for the treatment of severe congestive heart failure. Early studies demonstrated significant improvements in hemodynamic parameters in patients following both intravenous and oral administration.[5] Long-term oral therapy was also associated with an increase in exercise capacity in some patients.[5]

However, the development of this compound, like other PDE III inhibitors of its generation, was ultimately hampered by concerns about long-term safety. A major clinical trial involving a similar PDE III inhibitor, milrinone, showed an increase in mortality with long-term oral therapy. This finding cast a shadow over the entire class of drugs for chronic heart failure treatment, leading to the discontinuation of this compound's development in several countries.

Conclusion

This compound represents a significant milestone in the development of targeted therapies for heart failure. Its story underscores the importance of understanding the complex pathophysiology of the disease and the potential for unintended long-term consequences of potent inotropic agents. While this compound itself did not achieve widespread clinical use, the research surrounding its development contributed valuable knowledge to the field of cardiovascular pharmacology and paved the way for the development of newer generations of heart failure medications with improved safety profiles. The in-depth study of its mechanism and effects continues to be relevant for researchers in the ongoing quest for better treatments for this debilitating condition.

References

- 1. Structure-activity relationships of arylimidazopyridine cardiotonics: discovery and inotropic activity of 2-[2-methoxy-4-(methylsulfinyl)phenyl]-1H-imidazo[4,5-c]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cardiotonic agents. 2. Synthesis and structure-activity relationships of 4,5-dihydro-6-[4-(1H-imidazol-1-yl)phenyl]-3(2H)-pyridazinones: a new class of positive inotropic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Structure-activity relationships of arylimidazopyridine cardiotonics: discovery and inotropic activity of 2-[2-methoxy-4-(methylsulfinyl)phenyl]-1H-imidazo[4,5-c]pyridine. | Semantic Scholar [semanticscholar.org]

- 5. This compound (MDL 19,205) in the treatment of unstable and stable chronic cardiac failure - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Piroximone in Isolated Langendorff Heart Experiments

Audience: Researchers, scientists, and drug development professionals.

Introduction

Piroximone is a potent cardiotonic agent known for its positive inotropic and vasodilating properties.[1][2][3] It belongs to the class of phosphodiesterase III (PDE3) inhibitors.[4][5] Its mechanism of action involves the inhibition of the PDE3 enzyme, which is responsible for the degradation of cyclic adenosine monophosphate (cAMP) in cardiac and vascular smooth muscle cells.[4][6] By preventing cAMP breakdown, this compound increases intracellular cAMP levels, leading to enhanced cardiac contractility and vasodilation.[4][6]

The isolated perfused heart model, pioneered by Oskar Langendorff, is an invaluable ex vivo technique for studying cardiac physiology and pharmacology.[7] This method allows for the examination of cardiac function, including contractility and heart rate, in the absence of systemic neural and hormonal influences.[8] Retrograde perfusion through the aorta delivers an oxygenated nutrient solution to the coronary arteries, maintaining the heart's viability for several hours.[8] This preparation is ideal for investigating the direct effects of pharmacological agents like this compound on the myocardium.

These application notes provide a detailed experimental protocol for assessing the cardiac effects of this compound using the Langendorff apparatus.

Signaling Pathway and Experimental Workflow

Detailed Experimental Protocols

Preparation of Krebs-Henseleit Perfusion Buffer

Objective: To prepare a physiological salt solution to maintain the isolated heart's viability and function.

Materials:

-

Reagent-grade chemicals: NaCl, KCl, KH₂PO₄, MgSO₄·7H₂O, NaHCO₃, CaCl₂, Glucose

-

Ultrapure water

-

Carbogen gas (95% O₂ / 5% CO₂)

-

pH meter

Procedure:

-

Dissolve the following salts in 1 liter of ultrapure water to achieve the final concentrations:

-

NaCl: 118 mM

-

KCl: 4.7 mM

-

KH₂PO₄: 1.2 mM

-

MgSO₄·7H₂O: 1.2 mM

-

NaHCO₃: 25 mM

-

Glucose: 11 mM

-

-

Continuously bubble the solution with carbogen gas for at least 20 minutes before use. This oxygenates the buffer and maintains a physiological pH of 7.4.

-

Just before starting the perfusion, add CaCl₂ to a final concentration of 2.5 mM. (Note: CaCl₂ is added last to prevent precipitation).

-

Warm the buffer to 37°C in a water-jacketed reservoir connected to the Langendorff apparatus.

Heart Isolation and Mounting

Objective: To excise the heart from an anesthetized animal and mount it on the Langendorff apparatus for retrograde perfusion.

Materials:

-

Laboratory animal (e.g., adult male Sprague-Dawley rat, 250-300g)

-

Anesthetic (e.g., sodium pentobarbital)

-

Heparin solution

-

Surgical instruments (scissors, forceps)

-

Surgical suture

-

Ice-cold Krebs-Henseleit buffer

Procedure:

-

Anesthetize the animal according to approved institutional protocols. Confirm deep anesthesia by checking for the absence of a pedal withdrawal reflex.

-

Administer heparin (e.g., 500 IU, intraperitoneally) to prevent intracoronary clotting.

-

Perform a thoracotomy to open the chest cavity and expose the heart.

-

Carefully dissect the aorta, ensuring sufficient length for cannulation above the aortic root.[9]

-

Rapidly excise the heart and immediately place it in a beaker of ice-cold Krebs-Henseleit buffer to arrest cardiac activity and minimize ischemic damage.[10][9]

-

Trim away excess lung and connective tissue, and identify the aortic stump.

-

Transfer the heart to the Langendorff apparatus and carefully guide the aorta onto the aortic cannula.

-

Secure the aorta to the cannula with a surgical suture.

-

Initiate retrograde perfusion at a constant pressure (e.g., 60-80 mmHg for a rat heart). Ensure no air bubbles are introduced into the system. The heart should resume beating shortly after perfusion begins.

This compound Administration and Data Acquisition

Objective: To administer this compound in a dose-dependent manner and record key cardiac physiological parameters.

Materials:

-

Langendorff apparatus equipped with transducers

-

Latex balloon and catheter for measuring left ventricular pressure

-

Data acquisition system

-

This compound stock solution (dissolved in a suitable vehicle, e.g., DMSO or distilled water)

Procedure:

-

Instrumentation: Gently insert a small, fluid-filled latex balloon connected to a pressure transducer into the left ventricle via the mitral valve. Inflate the balloon to achieve a stable left ventricular end-diastolic pressure (LVEDP) of 5-10 mmHg.

-

Stabilization: Allow the heart to stabilize for a 20-30 minute equilibration period. During this time, ensure all measured parameters (heart rate, LVDP, coronary flow) are stable.[10]

-

Baseline Recording: Record all baseline cardiac parameters for 10-15 minutes before drug administration.

-

This compound Administration:

-

Prepare serial dilutions of this compound in Krebs-Henseleit buffer from a concentrated stock solution.

-

Introduce this compound into the perfusion line just above the aortic cannula using a syringe pump for continuous infusion or as a bolus injection.

-